molecular formula C17H17F3N2OS B13089738 Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone

Cat. No.: B13089738
M. Wt: 354.4 g/mol
InChI Key: YHRSYSXMBBZNLB-UHFFFAOYSA-N
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Description

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of a cyclohexyl group, a trifluoromethyl-substituted phenyl group, and a thiazole ring, making it a molecule of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone typically involves the formation of the thiazole ring through a cyclization reaction. One common method involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent control of reaction conditions ensures the consistent quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium on carbon, platinum oxide

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexyl(2-((3-(trifluoromethyl)phenyl)amino)thiazol-5-yl)methanone is unique due to the presence of the trifluoromethyl-substituted phenyl group, which imparts distinct chemical and biological properties. This substitution enhances the compound’s stability and bioavailability, making it a valuable molecule for various applications .

Properties

Molecular Formula

C17H17F3N2OS

Molecular Weight

354.4 g/mol

IUPAC Name

cyclohexyl-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-5-yl]methanone

InChI

InChI=1S/C17H17F3N2OS/c18-17(19,20)12-7-4-8-13(9-12)22-16-21-10-14(24-16)15(23)11-5-2-1-3-6-11/h4,7-11H,1-3,5-6H2,(H,21,22)

InChI Key

YHRSYSXMBBZNLB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN=C(S2)NC3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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